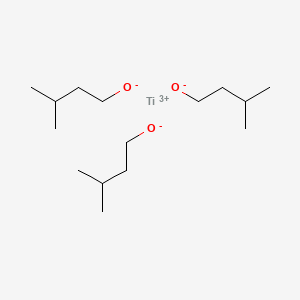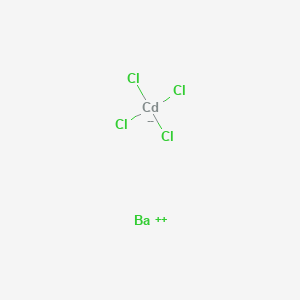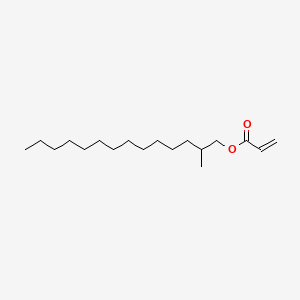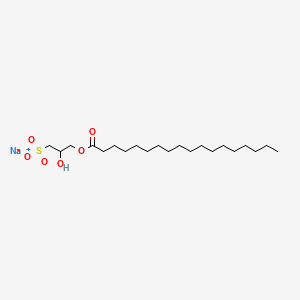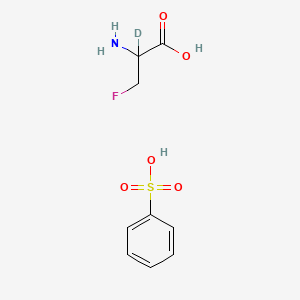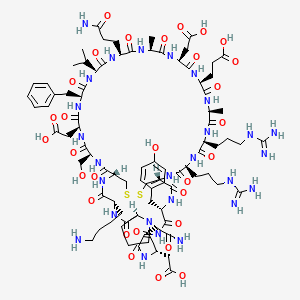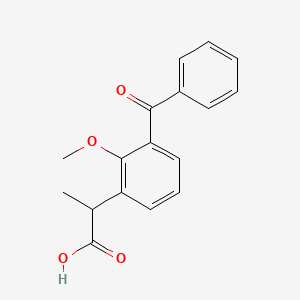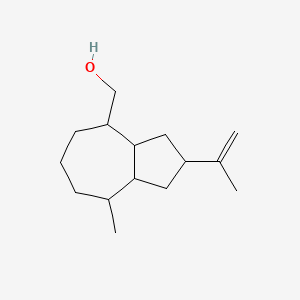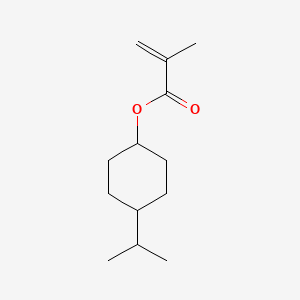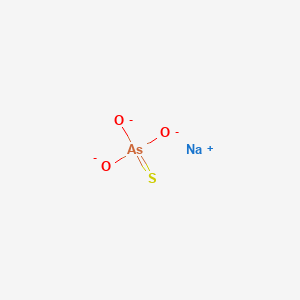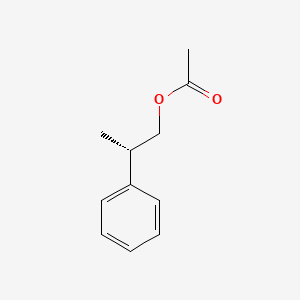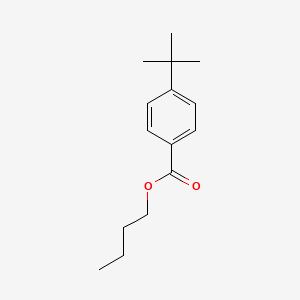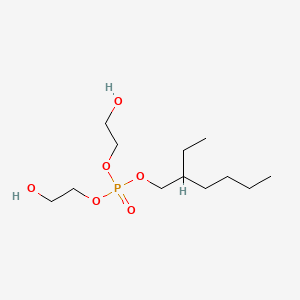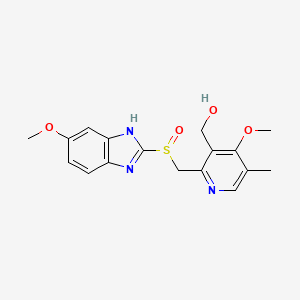
3-Hydroxyomeprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyomeprazole is a metabolite of Omeprazole, a widely used proton pump inhibitor. It belongs to the family of sulfinylbenzimidazoles and is characterized by its chemical formula C17H19N3O4S . This compound is primarily found in individuals who have used or taken Omeprazole .
Preparation Methods
The synthesis of 3-Hydroxyomeprazole involves several steps, starting from Omeprazole. One common method includes the hydroxylation of Omeprazole using specific reagents and conditions. Industrial production methods often involve the use of advanced techniques such as spray-drying and freeze-drying to form inclusion complexes with cyclodextrins, enhancing the stability and solubility of the compound .
Chemical Reactions Analysis
3-Hydroxyomeprazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Reduction: Reduction reactions can be carried out using reducing agents to yield different products.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Hydroxyomeprazole has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of proton pump inhibitors.
Biology: Researchers study its metabolic pathways and interactions within biological systems.
Medicine: It is investigated for its potential therapeutic effects and its role as a metabolite of Omeprazole.
Industry: The compound is used in the development of pharmaceutical formulations to enhance drug stability and solubility
Mechanism of Action
The mechanism of action of 3-Hydroxyomeprazole involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K±ATPase enzyme, reducing the secretion of gastric acid. This action is similar to that of Omeprazole, but as a metabolite, it may have different pharmacokinetic properties .
Comparison with Similar Compounds
3-Hydroxyomeprazole can be compared with other similar compounds such as:
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: Known for its use in treating gastroesophageal reflux disease.
What sets this compound apart is its specific role as a metabolite and its unique chemical structure, which influences its stability and solubility .
Properties
CAS No. |
176219-02-6 |
|---|---|
Molecular Formula |
C17H19N3O4S |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
[4-methoxy-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol |
InChI |
InChI=1S/C17H19N3O4S/c1-10-7-18-15(12(8-21)16(10)24-3)9-25(22)17-19-13-5-4-11(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) |
InChI Key |
IGVYIWUGJPECAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


